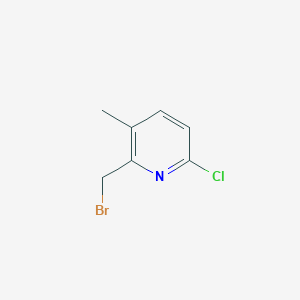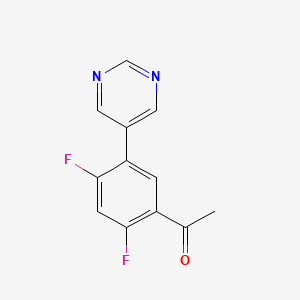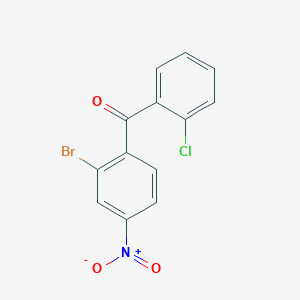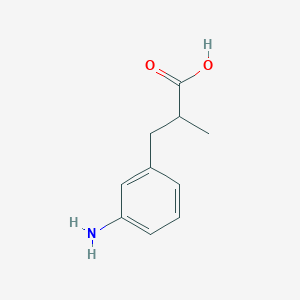
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Talinolol: is a racemic mixture of two enantiomers, ®-talinolol and (S)-talinolol. It is a beta-1 selective adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias . The compound is known for its cardioselective properties, which means it primarily affects the heart rather than other tissues .
準備方法
Synthetic Routes and Reaction Conditions: rac-Talinolol can be synthesized through a multi-step process involving the reaction of 4-(3-tert-butylamino-2-hydroxypropoxy)aniline with cyclohexyl isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of rac-Talinolol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: rac-Talinolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
rac-Talinolol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of beta-blockers.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics.
Industry: Employed in the development of new drug delivery systems and formulations.
作用機序
rac-Talinolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and contractility, leading to a decrease in blood pressure and oxygen demand . The compound’s molecular targets include the beta-1 adrenergic receptors, and it influences pathways involved in cardiac function and vascular resistance .
類似化合物との比較
Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with similar cardiovascular effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in treating hypertension and heart failure.
Uniqueness of rac-Talinolol: rac-Talinolol is unique due to its specific pharmacokinetic properties, including its absorption and clearance mechanisms. Unlike some other beta-blockers, it is not metabolized by CYP3A4, which reduces the risk of drug-drug interactions . Additionally, its racemic nature allows for the study of stereoselective effects in pharmacological research .
特性
CAS番号 |
71369-60-3 |
|---|---|
分子式 |
C20H33N3O3 |
分子量 |
363.5 g/mol |
IUPAC名 |
1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/t17-/m1/s1 |
InChIキー |
MXFWWQICDIZSOA-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)






